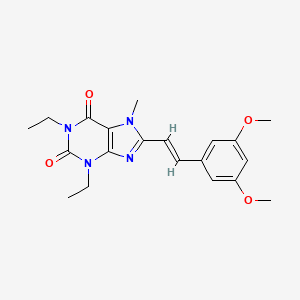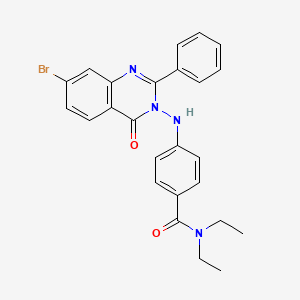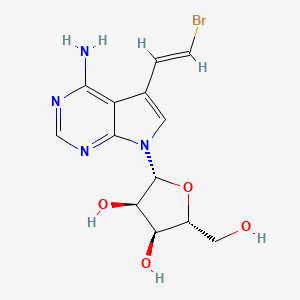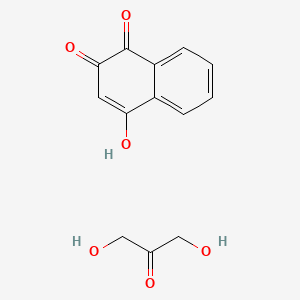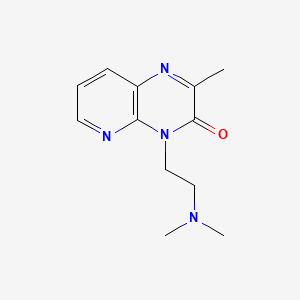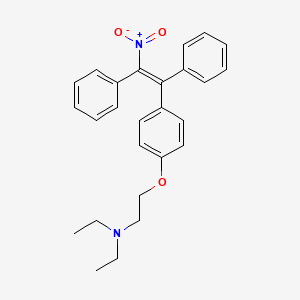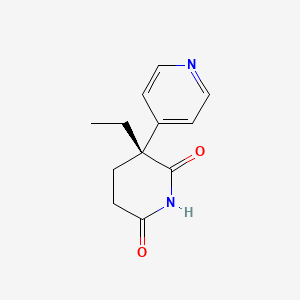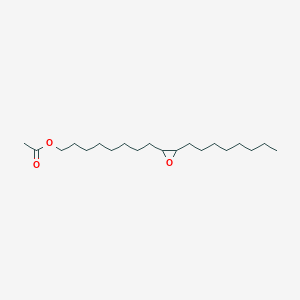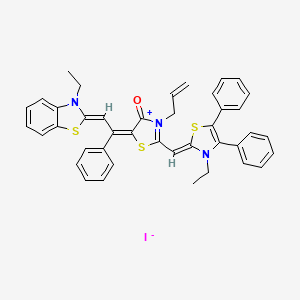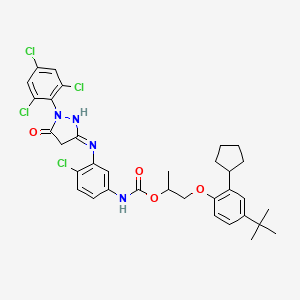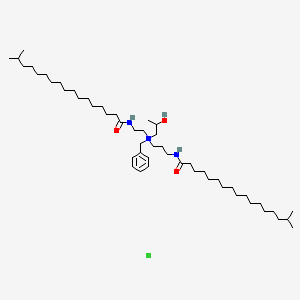
N-(1-(Diethylcarbamoyl)ethyl)propionanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(Diethylcarbamoyl)ethyl)propionanilide is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a diethylcarbamoyl group attached to an ethylpropionanilide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Diethylcarbamoyl)ethyl)propionanilide typically involves the reaction of propionanilide with diethylcarbamoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
Propionanilide+Diethylcarbamoyl chloride→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-(1-(Diethylcarbamoyl)ethyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
N-(1-(Diethylcarbamoyl)ethyl)propionanilide has several scientific research applications, including:
作用機序
The mechanism of action of N-(1-(Diethylcarbamoyl)ethyl)propionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses . The exact pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl): A well-known narcotic analgesic with similar structural features.
N-(1-Propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-Phenoxyethyl)-4-piperidinyl)propionanilide: Another analog with variations in the phenethyl chain.
Uniqueness
N-(1-(Diethylcarbamoyl)ethyl)propionanilide is unique due to its specific diethylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in certain applications where other similar compounds may not be as effective .
特性
CAS番号 |
93142-63-3 |
|---|---|
分子式 |
C16H24N2O2 |
分子量 |
276.37 g/mol |
IUPAC名 |
N,N-diethyl-2-(N-propanoylanilino)propanamide |
InChI |
InChI=1S/C16H24N2O2/c1-5-15(19)18(14-11-9-8-10-12-14)13(4)16(20)17(6-2)7-3/h8-13H,5-7H2,1-4H3 |
InChIキー |
IVLVENGKFIEGPY-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)C(=O)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


